molecular formula C11H14ClNO2 B8744197 Anthranilic acid, 5-chloro-, butyl ester CAS No. 18189-08-7

Anthranilic acid, 5-chloro-, butyl ester

Cat. No. B8744197
Key on ui cas rn: 18189-08-7
M. Wt: 227.69 g/mol
InChI Key: VGPZVSACUNPIKT-UHFFFAOYSA-N
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Patent
US04135050

Procedure details

186 parts of 5-chloroanthranilic acid methyl ester, 150 parts of n-butanol and 10 parts of potassium carbonate are refluxed for half an hour. The separated methanol is then distilled off over a column. Distillation is continued until the boiling point of n-butanol is reached, then after addition of 4 parts each of bleaching earth and of active charcoal the hot mixture is filtered and agitated with 100 parts of acetone and 200 parts of ice. The reaction lasts for about 6 hours. The precipitate is filtered off, washed with ice-cold water and dried in vacuo at room temperature. There are obtained 211 parts of 5-chloroanthranilic acid-n-butyl ester, melting point 37°-39° C. The yield is 93% of the theory.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)[NH2:6].C(=O)([O-])[O-].[K+].[K+].[CH2:19](O)[CH2:20][CH2:21]C>>[CH2:1]([O:2][C:3](=[O:12])[C:4]1[C:5](=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)[NH2:6])[CH2:19][CH2:20][CH3:21] |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C=1C(N)=CC=C(C1)Cl)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)O

Conditions

Stirring
Type
CUSTOM
Details
agitated with 100 parts of acetone and 200 parts of ice
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
The separated methanol is then distilled off over a column
DISTILLATION
Type
DISTILLATION
Details
Distillation
ADDITION
Type
ADDITION
Details
after addition of 4 parts
FILTRATION
Type
FILTRATION
Details
of active charcoal the hot mixture is filtered
FILTRATION
Type
FILTRATION
Details
The precipitate is filtered off
WASH
Type
WASH
Details
washed with ice-cold water
CUSTOM
Type
CUSTOM
Details
dried in vacuo at room temperature

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
Name
Type
product
Smiles
C(CCC)OC(C=1C(N)=CC=C(C1)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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